N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a tetrazole ring, a xanthene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the xanthene core. One common method involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring and xanthene core can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced xanthene derivatives.
Scientific Research Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Utilized in the development of new materials, including dyes and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The xanthene core may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Similar in structure due to the presence of a triazole ring.
Xanthene derivatives: Share the xanthene core, which is common in dyes and fluorescent compounds.
Carboxamide compounds: Contain the carboxamide functional group, which is prevalent in many pharmaceuticals.
Uniqueness
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the tetrazole ring, xanthene core, and carboxamide group in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-15-10-12-16(13-11-15)28-21(25-26-27-28)14-24-23(29)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPLAATJQSSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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